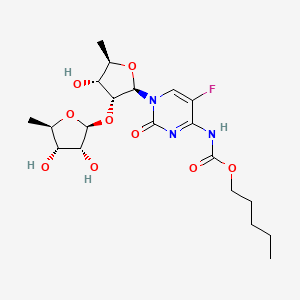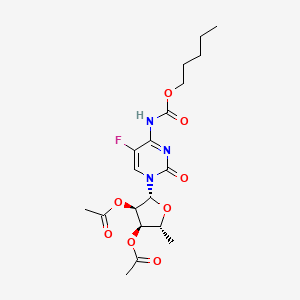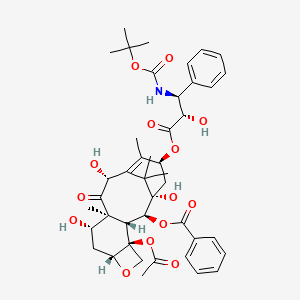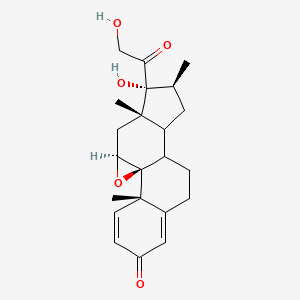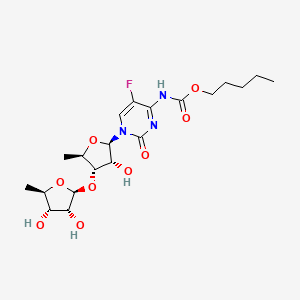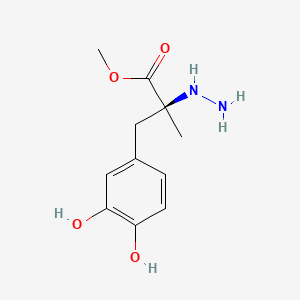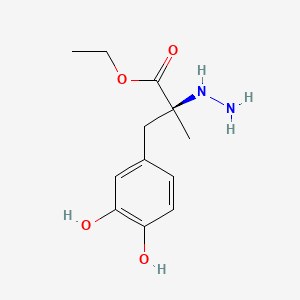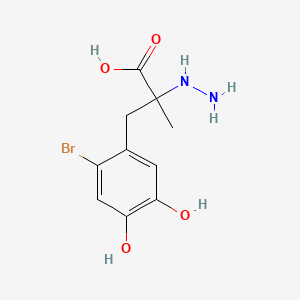
Butoconazole Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoconazole Impurity 4 is a chemical compound with the molecular formula C25H20Cl4N2S2 and a molecular weight of 554.4 . The chemical name for this compound is 1-(2-((2,6-Dichlorophenyl)thio)-4-(4-((2,6-dichlorophenyl)thio)phenyl)butyl)-1H-imidazole .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chlorine, sulfur, and nitrogen atoms. The structure includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Applications De Recherche Scientifique
Analytical Method Development
- A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for determining Butoconazole in human plasma. This method was validated and demonstrated to be effective for monitoring systemic absorption of Butoconazole following intravaginal application in healthy volunteers (Nouman, Al-Ghobashy, & Lotfy, 2017).
Pharmacokinetic Studies
- Research includes studies on the pharmacokinetics of Butoconazole nitrate. An example is a study using capillary electrophoresis to determine Butoconazole nitrate in the blood of experimental animals, providing insights into its pharmacokinetic properties (Senchenko, Checheneva, Gavrilin, & Ushakova, 2009).
Enantioselective Analysis
- A study developed a rapid, sensitive, and enantioselective method for separating and determining Butoconazole enantiomers in rat plasma and tissues. This was applied to study stereoselective pharmacokinetics and tissue distribution in rats after transdermal administration of Butoconazole (Ma, Wang, Guo, Yu, & Guo, 2021).
Drug Synthesis and Purity Analysis
- Research on the synthesis of Butoconazole nitrate, its purity, and the characterization of its impurities is also crucial. For instance, a study aimed at synthesizing Butoconazole nitrate, confirming its structure through IR analysis, and evaluating its HPLC purity (Wang Zhi-xian, 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Butoconazole Impurity 4 involves the conversion of starting materials through a series of chemical reactions to yield the final product.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "2-methyl-1,3-propanediol", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: 2,4-dichlorobenzoic acid is reacted with 2-methyl-1,3-propanediol in the presence of sodium hydroxide to form the corresponding ester.", "Step 2: The ester is then hydrolyzed using methanol and hydrochloric acid to yield the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then treated with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is extracted using ethyl acetate to yield the final product, Butoconazole Impurity 4." ] } | |
Numéro CAS |
1850278-18-0 |
Formule moléculaire |
C19H17Cl3N2S |
Poids moléculaire |
411.78 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1H-Imidazole, 1-[2-chloro-4-[4-[(2,6-dichlorophenyl)thio]phenyl]butyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


